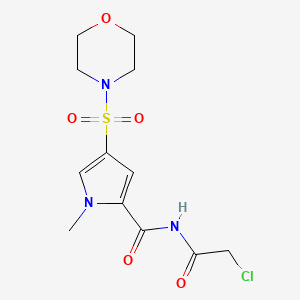

N-(chloroacetyl)-1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxamide

Overview

Description

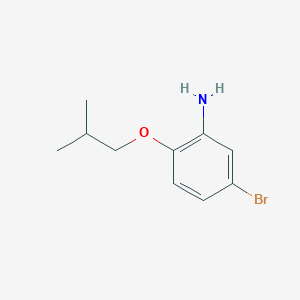

The compound “N-(chloroacetyl)-1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also features a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis

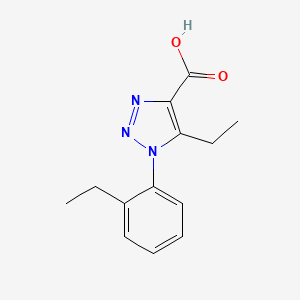

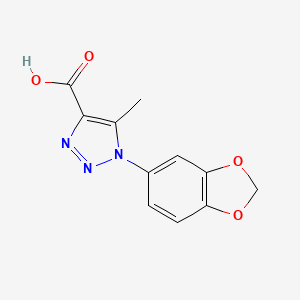

The reactions of similar compounds with arylsulfonyl azides have been studied . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .Scientific Research Applications

Antimicrobial Activity

Research on structurally related pyrrole derivatives has shown that the introduction of certain substituents can significantly influence antimicrobial activity. A study by Р. А. Гаджилы et al. (2010) synthesized a series of 2-alkyl-1-(2-diethylamino(morpholino)methyl-carbonylethoxy)pyrroles. It was found that electron-acceptor substituents in the methylcarbonylethoxy chain increase antimicrobial activity. This suggests that compounds with similar structural features, including N-(chloroacetyl)-1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxamide, could be investigated for antimicrobial applications (Р. А. Гаджилы et al., 2010).

Novel Synthesis Methods

The development of new synthetic pathways for heterocyclic compounds is an ongoing area of research. A study by A. M. Soliman et al. (2003) on the reaction of N-chloroacetyl derivatives with morpholine to yield N-morpholin-1-yl acetyl derivatives, followed by further cyclization, highlights the utility of N-chloroacetyl compounds in synthesizing condensed pyridin-2(1H)-one and pyrimidine derivatives. Such methodologies could be relevant for synthesizing and modifying compounds like this compound for various research applications (A. M. Soliman et al., 2003).

Pharmacological Characterization

Compounds containing morpholine and sulfonyl groups have been extensively studied for their pharmacological properties. For example, research by S. Grimwood et al. (2011) on PF-04455242, a κ-opioid receptor antagonist, demonstrates the importance of structural features in determining receptor affinity and selectivity. This study underscores the potential of structurally complex compounds, including this compound, in the development of novel pharmacological agents (S. Grimwood et al., 2011).

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as sulfonamide derivatives, have been known to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway .

Mode of Action

It can be inferred from related studies that sulfonamide derivatives exhibit their antimicrobial and antitumor activities by inhibiting dhfr . The inhibition of DHFR disrupts the folate pathway, which is crucial for the synthesis of nucleotides and the growth and multiplication of cells.

Biochemical Pathways

The compound likely affects the folate pathway due to its potential inhibition of DHFR . The folate pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide synthesis and, consequently, a halt in cell growth and multiplication.

Result of Action

The result of the compound’s action would likely be a decrease in the growth and multiplication of cells due to the disruption of the folate pathway . This could potentially lead to the death of microbial cells or the inhibition of tumor growth in the case of cancer cells.

properties

IUPAC Name |

N-(2-chloroacetyl)-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O5S/c1-15-8-9(6-10(15)12(18)14-11(17)7-13)22(19,20)16-2-4-21-5-3-16/h6,8H,2-5,7H2,1H3,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNTTXBIIUFHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC(=O)CCl)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

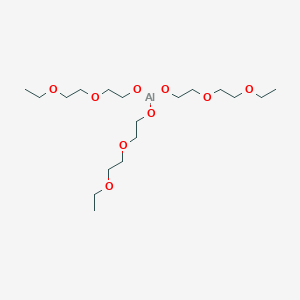

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)

![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)